7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a bicyclic [1,2,4]triazolo[1,5-a]pyrimidine core substituted at the 7-position with a 4-fluorostyryl group and at the 2-position with a methylsulfanyl moiety. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized for its versatility in medicinal chemistry, particularly as a pharmacophore for anticancer agents due to its ability to interact with diverse biological targets such as tubulin, kinases (e.g., CDK2), and epigenetic regulators (e.g., BRD4, LSD1) . The 4-fluorostyryl group enhances lipophilicity and π-π stacking interactions, while the methylsulfanyl substituent contributes to metabolic stability and moderate electron-donating effects .
Properties
IUPAC Name |
7-[(Z)-2-(4-fluorophenyl)ethenyl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c1-20-14-17-13-16-9-8-12(19(13)18-14)7-4-10-2-5-11(15)6-3-10/h2-9H,1H3/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZOIDPDRNBHIH-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN2C(=CC=NC2=N1)/C=C\C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.
Introduction of the Fluorostyryl Group: This step often involves a Heck reaction, where a styryl halide reacts with the triazolopyrimidine core in the presence of a palladium catalyst.
Addition of the Methylsulfanyl Group: This can be done through a nucleophilic substitution reaction where a methylthiol group is introduced to the triazolopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The fluorostyryl group can undergo reduction reactions to form the corresponding ethyl derivative.
Substitution: The fluorine atom on the styryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell signaling pathways. For instance, similar compounds have demonstrated activity against aurora kinases, which are often overexpressed in cancer cells, leading to uncontrolled cell division .
- Cell Line Studies : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example, related derivatives have shown IC50 values as low as 27.6 μM against breast cancer cell lines such as MDA-MB-231 .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Broad-Spectrum Activity : Triazolo derivatives have been reported to exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi .
- Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Emerging research indicates that this compound may also possess anti-inflammatory properties:
- Phosphodiesterase Inhibition : Some derivatives have been shown to selectively inhibit phosphodiesterase enzymes involved in inflammatory responses, suggesting therapeutic potential in treating inflammatory diseases .
- In Vivo Studies : Preliminary in vivo studies indicate that these compounds can reduce inflammation markers in animal models of inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo[1,5-a]pyrimidine derivatives. Key factors influencing activity include:
- Substituent Effects : The presence of fluorine and methylsulfanyl groups significantly affects the compound's interaction with biological targets.
- Conformational Flexibility : The ability of the compound to adopt different conformations may enhance its binding affinity to target proteins.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Aurora Kinase Inhibition
A study investigated the inhibitory effects of a series of triazolo[1,5-a]pyrimidines on aurora kinases. Results indicated that certain derivatives exhibited potent inhibition with IC50 values in the nanomolar range .
Cytotoxicity Against Cancer Cells
In another study, the compound was tested against various cancer cell lines (e.g., K562 and MV4-11), showing significant cytotoxicity and induction of apoptosis .
Table 1: Biological Activities of 7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
Mechanism of Action
The mechanism of action of 7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorostyryl group could facilitate binding to hydrophobic pockets, while the triazolopyrimidine core could interact with polar residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 7-Position
7-(2-Fluorophenyl)-1,2,4-Triazolo[1,5-a]Pyrimidine (Compound 9a)
- Structure : 7-position substituted with 2-fluorophenyl instead of 4-fluorostyryl.
- Properties : Higher melting point (211–212°C) due to increased planarity and crystallinity. Reduced π-conjugation compared to the styryl group .
7-(3-Pyrrolyl)-1,2,4-Triazolo[1,5-a]Pyrimidine (Compound 9b)
- Enhanced solubility in polar solvents .
- Activity: Limited bioactivity data, but pyrrole derivatives are often explored for antimicrobial applications .
7-(3',4',5'-Trimethoxyphenyl)[1,2,4]Triazolo[1,5-a]Pyrimidine
- Structure : 7-position substituted with a trimethoxyphenyl group.
- Activity : Acts as a microtubule-destabilizing agent (IC₅₀ = 0.87 μM against MCF-7 breast cancer cells). The methoxy groups improve metabolic stability compared to styryl derivatives .
7-(Heptyloxy)-5-Phenyl-[1,2,4]Triazolo[1,5-a]Pyrimidine (Compound 3f)
Substituent Variations at the 2-Position
2-Sulfonamide Derivatives (Compounds 8a–8f)
- Structure : 2-position substituted with sulfonamide groups.
- Activity : Herbicidal activity against barnyardgrass (EC₅₀ = 12–45 μM). Sulfonamide groups enhance hydrogen-bonding with plant enzymes but reduce blood-brain barrier penetration compared to methylsulfanyl .
2-Amino Derivatives (7-(4-Fluorostyryl)[1,2,4]Triazolo[1,5-a]Pyrimidin-2-Amine)
- Structure: 2-position substituted with an amino group.
- Lower metabolic stability than methylsulfanyl derivatives .
Anticancer Activity
- Target Compound : Predicted to inhibit hCA IX/XII (tumor-associated carbonic anhydrases) due to structural similarity to triazolopyrimidine-based inhibitors .
- 7-(3',4',5'-Trimethoxyphenyl) Analogue : Tubulin polymerization inhibitor with IC₅₀ = 0.87 μM in MCF-7 cells .
- 5,7-Diaryl Derivatives: Micromolar inhibitors of IL-6 secretion and NO synthesis, relevant for inflammatory diseases .
Antimicrobial and Herbicidal Activity
Central Nervous System Activity
Melting Points and Solubility
| Compound | Substituents (7-/2-) | Melting Point (°C) | Solubility |
|---|---|---|---|
| Target Compound | 4-Fluorostyryl/Methylsulfanyl | Not reported | Moderate in DMSO |
| 7-(2-Fluorophenyl)-Triazolopyrimidine (9a) | 2-Fluorophenyl/- | 211–212 | Low in water |
| 7-Chloro-5-Phenyl-Triazolopyrimidine | Chloro/- | 146–148 | Soluble in CH₃CO₂C₂H₅ |
Biological Activity
7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, antiviral, and enzyme inhibitory activities. The synthesis methods and molecular docking studies that elucidate the mechanisms of action will also be discussed.
Synthesis and Characterization
The compound can be synthesized through various methods involving the reaction of [1,2,4]triazolo[1,5-a]pyrimidine derivatives with suitable electrophiles. Characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.
Antitumor Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant antitumor properties. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays reveal IC50 values ranging from 14.5 μM to 19.73 μM against MCF-7 and MDA-MB-231 cell lines, indicating potent activity compared to standard chemotherapeutics like cisplatin .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively:
- α-Glucosidase Inhibition : Similar triazolo-pyrimidines have been evaluated for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. Some derivatives have shown IC50 values lower than acarbose (IC50 = 104.07 mM), suggesting a promising avenue for diabetes management .
Antiviral Activity
The antiviral properties of triazolo-pyrimidines have also been noted:
- HIV-1 Reverse Transcriptase Inhibition : Molecular docking studies suggest that certain derivatives can effectively bind to the active site of HIV-1 reverse transcriptase, displaying reduced cytotoxicity compared to existing treatments .
The biological activities of this compound are attributed to several mechanisms:
- Molecular Interactions : Docking studies reveal that the compound forms stable complexes with target enzymes or receptors through hydrogen bonding and hydrophobic interactions. This stability enhances its inhibitory effects on enzymes such as α-glucosidase and reverse transcriptase.
- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells by modulating key regulatory proteins involved in cell proliferation.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Study on Antitumor Activity : A series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives were tested against multiple cancer cell lines. The best-performing compounds exhibited IC50 values significantly lower than traditional chemotherapeutics .
- Diabetes Management Study : A derivative showed promising results in lowering blood glucose levels in diabetic mouse models when combined with existing treatments like metformin .
Q & A
Q. Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | ↑ Yield (~60–70%) |
| Temperature | Reflux (~120°C) | Prevents dimerization |
| Reaction Time | 18 hours | Completes cyclization |
Basic: Which spectroscopic techniques are essential for structural validation of this compound?
Critical methods include:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., fluorostyryl protons at δ 7.2–7.8 ppm, methylsulfanyl at δ 2.5 ppm) .
- IR Spectroscopy : Identifies key functional groups (C-F stretch ~1220 cm⁻¹, C=S stretch ~680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 357.08) .
Advanced: How can molecular docking studies guide the design of derivatives targeting viral enzymes?
Molecular docking reveals interactions between the triazolopyrimidine core and viral protease active sites. For example:
- Fluorostyryl group : Enhances hydrophobic interactions with conserved residues (e.g., His41 in SARS-CoV-2 Mpro) .
- Methylsulfanyl moiety : Stabilizes binding via sulfur-aromatic interactions.
Methodology :
Use software (AutoDock Vina) to dock the compound into PDB structures (e.g., 6LU7).
Analyze binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .
Validate with mutagenesis studies targeting predicted interaction sites.
Advanced: What structure-activity relationship (SAR) insights optimize anticancer activity in triazolopyrimidines?
Key SAR findings from analogous compounds (e.g., tubulin inhibitors):
Design Strategy : Introduce electron-withdrawing groups (e.g., -F) to enhance target affinity and pharmacokinetics.
Advanced: How do discrepancies between in vitro tubulin polymerization and in vivo antitumor efficacy arise?
While in vitro assays show tubulin polymerization promotion (EC₅₀ = 0.2 µM), in vivo models (e.g., xenografts) require:
- Metabolic stability : Fluorostyryl improves resistance to CYP450 oxidation .
- Tissue penetration : Methylsulfanyl increases logD (2.8), enhancing tumor accumulation .
Resolution : Use PK/PD modeling to correlate free drug concentrations with tumor regression rates.
Advanced: What strategies reconcile contradictions between biochemical and cellular activity data?
Example: High enzymatic inhibition (IC₅₀ = 10 nM) but moderate cell viability (IC₅₀ = 2 µM).
- Membrane transporters : Assess ABCB1/P-gp efflux using calcein-AM assays .
- Prodrug approaches : Mask polar groups (e.g., esterify sulfanyl) to improve uptake .
- Combination therapy : Pair with efflux inhibitors (e.g., verapamil) to boost intracellular levels .
Basic: What impurities commonly arise during synthesis, and how are they controlled?
- Byproducts : Uncyclized intermediates (detected via TLC). Mitigate by optimizing reaction time .
- Oxidation products : Methylsulfanyl → sulfoxide. Use inert atmosphere (N₂) during synthesis .
- Purification : Gradient HPLC (C18 column, acetonitrile/water) removes polar impurities.
Advanced: How do electronic effects of the fluorostyryl group influence target binding?
- Electron-withdrawing effect : The -F group increases π-π stacking with aromatic residues (e.g., Phe140 in kinases) .
- Hydrogen bonding : Fluorine’s electronegativity stabilizes interactions with backbone amides (e.g., in EGFR) .
Validation : Compare binding energies of fluorinated vs. non-fluorinated analogs via free-energy perturbation (FEP) calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
